4-(adamantan-1-yl)-2-methylbutanoic acid
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Overview
Description
4-(adamantan-1-yl)-2-methylbutanoic acid is an organic compound that features an adamantane moiety, a highly stable and rigid tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(adamantan-1-yl)-2-methylbutanoic acid typically involves the introduction of the adamantane group into a butanoic acid framework. One common method involves the reaction of adamantane derivatives with suitable butanoic acid precursors under controlled conditions. For example, adamantane can be functionalized to introduce reactive groups, which are then coupled with butanoic acid derivatives through nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(adamantan-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(adamantan-1-yl)-2-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(adamantan-1-yl)-2-methylbutanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the binding affinity and specificity of the compound, leading to more effective inhibition or modulation of the target . Molecular docking studies and biological assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- 1-adamantylamine
- 1-adamantanol
- 1-adamantylcarboxylic acid
Uniqueness
4-(adamantan-1-yl)-2-methylbutanoic acid is unique due to the specific positioning of the adamantane group and the butanoic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other adamantane derivatives may not be as effective .
Properties
CAS No. |
1603845-48-2 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-(1-adamantyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C15H24O2/c1-10(14(16)17)2-3-15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,2-9H2,1H3,(H,16,17) |
InChI Key |
VEBAECXBNHWWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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